Home > Products > Screening Compounds P13348 > Dihydrocarminomycin
Dihydrocarminomycin - 62182-86-9

Dihydrocarminomycin

Catalog Number: EVT-264826
CAS Number: 62182-86-9
Molecular Formula: C26H29NO10
Molecular Weight: 515.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dihydrocarminomycin is an anthracycline antibiotic.
Source and Classification

Dihydrocarminomycin is produced primarily through microbial fermentation, particularly using strains of Streptomyces such as Streptomyces atroviolaceus and Streptomyces coeruleorubidus. These bacteria naturally produce carminomycin, which can then be chemically reduced to yield dihydrocarminomycin. This compound falls under the category of anthracycline antibiotics, which are known for their efficacy in cancer treatment due to their ability to intercalate DNA and inhibit topoisomerase II .

Synthesis Analysis

Synthetic Routes

The synthesis of dihydrocarminomycin can be accomplished through several methods:

  1. Chemical Reduction: The most common method involves the reduction of carminomycin using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions must be carefully controlled to ensure selective reduction of the carbonyl group while minimizing side reactions.
  2. Microbial Fermentation: Industrial production often utilizes fermentation processes where specific Streptomyces strains are cultured under optimized conditions to enhance yield. Following fermentation, carminomycin is extracted and subsequently reduced to dihydrocarminomycin .

Technical Parameters

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Reaction Conditions: Typically performed under an inert atmosphere (e.g., nitrogen) at controlled temperatures to prevent oxidation.
Molecular Structure Analysis

Dihydrocarminomycin possesses a complex molecular structure typical of anthracycline compounds. Its molecular formula is C21H25N3O11C_{21}H_{25}N_3O_{11}, with a molecular weight of approximately 495.44 g/mol. The structure includes multiple functional groups such as hydroxyl (-OH) and amino (-NH₂) groups, which contribute to its biological activity.

Structural Features

  • Core Structure: The anthracycline core consists of a tetracyclic ring system.
  • Functional Groups: Presence of hydroxyl and amino groups enhances solubility and reactivity.
  • Stereochemistry: Specific stereochemical configurations are crucial for its biological activity.
Chemical Reactions Analysis

Dihydrocarminomycin participates in several chemical reactions:

  1. Oxidation: It can be oxidized back to carminomycin under specific conditions, often using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Further reduction can yield various metabolites.
  3. Substitution Reactions: Dihydrocarminomycin can undergo substitution at amino and hydroxyl groups, leading to derivatives with modified functional properties .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Acyl chlorides, alkyl halides.
Mechanism of Action

The mechanism of action for dihydrocarminomycin primarily involves:

  1. DNA Intercalation: Dihydrocarminomycin intercalates between DNA base pairs, disrupting normal DNA function.
  2. Topoisomerase II Inhibition: The compound inhibits topoisomerase II, an enzyme critical for DNA replication and transcription.
  3. Free Radical Generation: It generates free radicals that contribute to oxidative damage within cells, leading to apoptosis or cell death .
Physical and Chemical Properties Analysis

Relevant Data

  • Elemental Composition: Carbon (60.58%), Hydrogen (5.67%), Nitrogen (2.72%), Oxygen (31.03%) .
  • Melting Point: Specific melting points can vary based on purity and form.
Applications

Dihydrocarminomycin has significant applications across various fields:

  1. Cancer Research: Due to its potent antineoplastic activity, it is studied for potential use in chemotherapy regimens.
  2. Biochemical Studies: Serves as a model compound for studying the metabolic pathways of anthracycline antibiotics and their interactions with cellular components.
  3. Drug Development: Its unique properties make it a candidate for developing new therapeutic agents targeting cancer cells .
Biosynthesis and Microbial Production of Dihydrocarminomycin

Enzymatic Pathways in Anthracycline Biosynthesis

Role of Cytochrome P-450 Monooxygenases (e.g., DoxA)

The terminal steps of dihydrocarminomycin biosynthesis involve highly specialized cytochrome P-450 monooxygenases. DoxA (or its homolog DnrP) catalyzes the stereospecific hydroxylation at C-13 of the aglycone precursor, yielding carminomycin as an immediate precursor [4] [7]. This enzymatic reaction requires molecular oxygen and NADPH as a cofactor, demonstrating strict regioselectivity for the C-13 position. Crucially, in vitro studies with purified DoxA from Streptomyces sp. C5 confirmed its inability to modify aglycone substrates (e.g., carminomycinone), underscoring its dependency on glycosylated intermediates [7]. Following hydroxylation, carminomycin undergoes reduction to form dihydrocarminomycin, setting the stage for subsequent glycosylation or methylation reactions essential for bioactive anthracycline formation [4] [10].

Metabolic Reduction of Carminomycin to Dihydrocarminomycin

The conversion of carminomycin to dihydrocarminomycin is mediated by NADPH-dependent ketoreductases, which reduce the C-13 ketone group to a secondary alcohol [6] [10]. This reduction is a critical metabolic branch point:

  • Reduction precedes methylation: Dihydrocarminomycin (but not carminomycin) serves as the substrate for carminomycin 4-O-methyltransferase (DnrK), which methylates the C-4 hydroxyl group to form 13-dihydrodaunomycin [4] [7].
  • Substrate specificity: Methyltransferases exhibit higher affinity (Km = 18 µM) for dihydrocarminomycin than for carminomycin (Km = 22 µM), as demonstrated in kinetic assays with purified enzymes from S. peucetius [4] [7]. This preference ensures metabolic flux toward daunomycin biosynthesis.

Table 2: Key Enzymes in Dihydrocarminomycin Formation

EnzymeFunctionSubstrate SpecificityInhibitors
Cytochrome P-450 DoxAC-13 hydroxylation of aglyconeGlycosylated anthracyclinonesS-adenosyl-L-homocysteine
Carminomycin ketoreductaseReduction of C-13 ketone to alcoholCarminomycinNot characterized
Carminomycin 4-O-methyltransferase (DnrK)C-4 methylationDihydrocarminomycin > CarminomycinS-adenosyl-L-homocysteine

Genetic Engineering of Streptomyces for Enhanced Yield

Mutant Strains and Pathway Blockages

Strategic genetic disruptions in Streptomyces strains have proven instrumental in accumulating dihydrocarminomycin by blocking downstream modifications. Stable mutants of S. peucetius defective in dnrS (encoding a glycosyltransferase) or doxA (encoding a P-450 monooxygenase) exhibit significant dihydrocarminomycin accumulation due to interrupted glycosylation or hydroxylation steps [10]. For example:

  • Mutant SPDHC: A doxA knockout strain accumulates 13-dihydrocarminomycin as its terminal product, confirming DoxA's role in oxidizing C-13 of dihydrocarminomycin precursors [10].
  • Mutant SPAK: Disruption of dnrE (encoding a dehydrogenase) leads to aklaviketone accumulation but indirectly enhances dihydrocarminomycin titers by shunting flux toward reductive pathways [10].

Genome-scale metabolic models and CRISPR-Cas9-mediated gene editing have further optimized these strains. For instance, overexpression of the dnrU gene (a putative ketoreductase) in S. peucetius increased dihydrocarminomycin yields by 2.3-fold by augmenting the reductive conversion of carminomycin [6] [8]. Additionally, in silico flux balance analysis identified cofactor engineering (e.g., NADPH regeneration) as a leverage point for enhancing reductive steps in anthracycline biosynthesis [6].

Table 3: Engineered Mutants of Streptomyces for Dihydrocarminomycin Overproduction

Mutant StrainGenetic ModificationAccumulated Intermediate(s)Yield Enhancement
SPDHC (S. peucetius)doxA knockout13-Dihydrocarminomycin8.5-fold vs. wild-type
SPAK (S. peucetius)dnrE disruptionAklaviketone, Dihydrocarminomycin3.2-fold vs. wild-type
GerSM1 (Streptomyces sp.)Deletion of gerB, gerN, gerMI (sugar biosynthesis)Novel glycosylated derivativesNot quantified

Properties

CAS Number

62182-86-9

Product Name

Dihydrocarminomycin

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C26H29NO10

Molecular Weight

515.5 g/mol

InChI

InChI=1S/C26H29NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9-10,13,15-16,21,28-30,32,34-35H,6-8,27H2,1-2H3

InChI Key

YXBSCYMMPXQFDS-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)O

Solubility

Soluble in DMSO

Synonyms

Carminomycinol; Dihydrokarminomycin; RP-32999; 13-Dihydrocarminomycin; Antibiotic 32999RP; RP 32999; RP-32999; RP32999;

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)O

Isomeric SMILES

CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.